3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a cyclohexylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Attachment of the Cyclohexylpropanoyl Group: This step often involves acylation reactions using cyclohexylpropanoyl chloride and a suitable base.
Formation of the Pyrazine Ring: This can be synthesized through condensation reactions involving diamines and diketones.
Ether Linkage Formation: The final step involves the formation of an ether bond between the pyrrolidine and pyrazine rings, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Cyclohexylpropanoyl Substituted Compounds: These compounds have similar substituents and may exhibit comparable biological properties.
Uniqueness
3-((1-(3-Cyclohexylpropanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, a pyrrolidine ring, and a cyclohexylpropanoyl group. This unique structure may confer specific biological activities and chemical properties not observed in other similar compounds.
Properties
IUPAC Name |
3-[1-(3-cyclohexylpropanoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c19-12-16-18(21-10-9-20-16)24-15-8-11-22(13-15)17(23)7-6-14-4-2-1-3-5-14/h9-10,14-15H,1-8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWAIUKFSRYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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